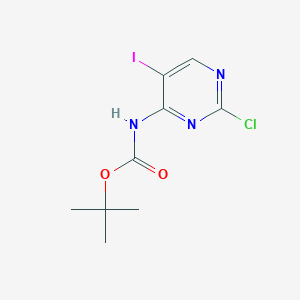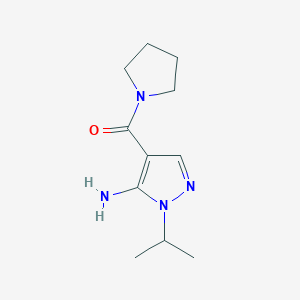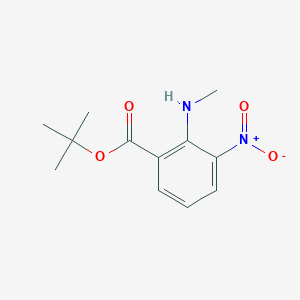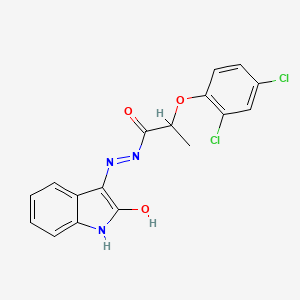![molecular formula C18H22N2O2 B2654457 4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2176201-63-9](/img/structure/B2654457.png)
4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 8-azabicyclo[3.2.1]octane, which is a type of bicyclic compound containing a nitrogen atom . The “4-(3-oxopropyl)benzonitrile” part suggests the presence of a benzonitrile group, which is a type of aromatic compound with a cyano group (-C≡N) attached.
Molecular Structure Analysis
The compound contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, and 1 five-membered ring .Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
Researchers have developed straightforward synthesis methods for producing carbocyclic nucleosides, highlighting the versatility of certain bicyclic compounds in nucleoside analog synthesis. For instance, Quadrelli et al. (2007) described a process that involves cycloaddition with benzonitrile oxide to afford isoxazoline-based carbocyclic aminols, serving as synthons for purine nucleosides. This synthesis approach underscores the utility of such compounds in constructing linear purine nucleosides, essential in drug development and biological studies (Quadrelli et al., 2007).
Antibacterial Applications
In the realm of antibacterial research, Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems, demonstrating the potential of bicyclic compounds for creating antibiotics. Their work showed that specific derivatives exhibit potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, compared with third-generation cephalosporins (Tsubouchi et al., 1994).
Potassium Channel Opener Prodrugs
Exploring novel therapeutic avenues, Horino et al. (2000) developed potassium channel opener (PCO) prodrugs with a slow onset and prolonged duration of action. Their synthesis of derivatives, aiming for reduced tachycardia induction, highlights the pharmaceutical applications of bicyclic compounds. This research demonstrates the compounds' roles in managing hypertension and their potential for delivering therapeutic effects with minimized side effects (Horino et al., 2000).
Antiproliferative Activity
Taia et al. (2020) synthesized a new series of heterocyclic systems from eugenol, demonstrating significant cytotoxicity against various cancer cell lines. Their research illustrates the potential of bicyclic compounds in developing anticancer agents, showcasing the broad spectrum of activity of these novel compounds (Taia et al., 2020).
Propiedades
IUPAC Name |
4-[3-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQIBCGRBNSHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)

![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)


![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)





![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)

![4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2654397.png)